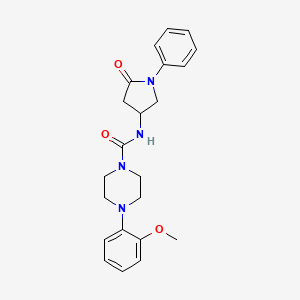

![molecular formula C21H27N3O4S B6487374 N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide CAS No. 897611-02-8](/img/structure/B6487374.png)

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide (NMPB) is a novel compound with a wide range of potential applications. It is a synthetic compound that has been shown to be effective in various scientific research applications. NMPB has a unique chemical structure, which allows it to interact with different molecules, and it has been used in a variety of laboratory experiments.

科学的研究の応用

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide has been found to be effective in several scientific research applications. It has been used in the study of enzyme activity, protein-protein interactions, and DNA-protein interactions. It has also been used in the study of cell signaling pathways and the regulation of gene expression. In addition, this compound has been used in the study of drug delivery systems, as it is able to interact with various molecules and can be used to transport drugs to specific locations in the body.

作用機序

Target of Action

The primary target of this compound is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition. By inhibiting AChE, the compound increases the concentration of acetylcholine, a neurotransmitter, in the brain .

Mode of Action

The compound interacts with its target, AChE, by binding to it and inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine can then bind to more receptors, enhancing cholinergic neurotransmission .

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels. This increase enhances cholinergic neurotransmission, which can have various downstream effects, including improved memory and cognition .

Pharmacokinetics

The compound has been found to have adequate pharmacokinetic properties, as supported by in silico studies . .

Result of Action

The compound’s action results in enhanced cholinergic neurotransmission, which can lead to improved memory and cognition . In addition, the compound has been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative disorders .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of other substances, such as aluminium chloride, can affect the compound’s action . .

実験室実験の利点と制限

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, it is able to interact with a variety of molecules and can be used to transport drugs to specific locations in the body. However, this compound is not soluble in water, which can limit its use in certain experiments.

将来の方向性

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide has a wide range of potential applications, and there are many possible future directions for its use. It could be used in the development of new drugs, as it is able to interact with various molecules and can be used to transport drugs to specific locations in the body. In addition, this compound could be used in the development of new diagnostic tests, as it has been found to modulate the activity of certain proteins and genes. Finally, this compound could be used in the development of new therapeutic strategies, as it has been found to affect the activity of certain cell signaling pathways.

合成法

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide can be synthesized in two steps. The first step involves the reaction between 4-methoxyphenylpiperazine and ethylchloroformate, which is followed by the reaction between the resulting intermediate and 3-methylbenzamide. The second step involves the reaction between the intermediate and N-methylmorpholine to produce this compound. The synthesis procedure is relatively simple and has been successfully applied to the production of this compound.

生化学分析

Biochemical Properties

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This interaction is crucial for its potential use in treating neurodegenerative disorders such as Alzheimer’s disease.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been observed to improve cognitive functions by enhancing synaptic plasticity and reducing oxidative stress . The compound influences cell signaling pathways, particularly those involving acetylcholine receptors, leading to improved memory and learning capabilities. Additionally, it modulates gene expression related to antioxidant enzymes, thereby protecting cells from oxidative damage.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase, where it forms a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition results in increased acetylcholine levels, which enhances cholinergic signaling. Furthermore, the compound’s methoxyphenyl group contributes to its binding affinity and specificity for acetylcholinesterase, making it a potent inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound demonstrates stability under physiological conditions, maintaining its inhibitory activity over extended durations . Long-term studies in vitro have shown sustained improvements in neuronal function and protection against neurotoxicity. In vivo studies have also indicated that the compound remains effective over several weeks of administration, with no significant degradation observed.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances cognitive functions and reduces oxidative stress without causing adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and mild hepatotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate. These metabolic pathways facilitate the compound’s excretion via the kidneys. The interactions with specific enzymes and cofactors during metabolism influence the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which facilitate its uptake and accumulation in target tissues, particularly the brain. This selective distribution is crucial for its therapeutic effects on the central nervous system.

Subcellular Localization

This compound localizes primarily in the cytoplasm and the synaptic vesicles of neuronal cells . The compound’s subcellular localization is influenced by its chemical structure, which allows it to cross the blood-brain barrier and reach its target sites. This localization is essential for its inhibitory action on acetylcholinesterase and its subsequent effects on cholinergic neurotransmission.

特性

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-17-6-5-7-18(16-17)21(25)22-10-15-29(26,27)24-13-11-23(12-14-24)19-8-3-4-9-20(19)28-2/h3-9,16H,10-15H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJGMNYRCJFMQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-[3-(dimethylamino)propyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B6487294.png)

![2,5-dichloro-N-[3-(dimethylamino)propyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B6487296.png)

![N-(3-chloro-4-fluorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B6487304.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]acetamide hydrochloride](/img/structure/B6487310.png)

![5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide hydrochloride](/img/structure/B6487316.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenylpropanamide hydrochloride](/img/structure/B6487323.png)

![N-(3-chloro-2-methylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide](/img/structure/B6487331.png)

![1-[3-(azepan-1-yl)propyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6487344.png)

![4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6487353.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6487354.png)

![2,5-difluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6487388.png)

![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6487389.png)